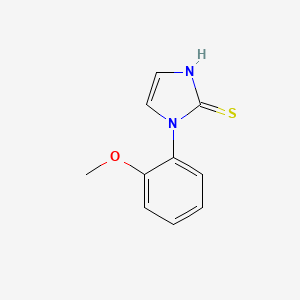

1-(2-methoxyphenyl)-1H-imidazole-2-thiol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-(2-methoxyphenyl)-1H-imidazole-2-thione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-13-9-5-3-2-4-8(9)12-7-6-11-10(12)14/h2-7H,1H3,(H,11,14) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCLBGTWTHLDXJM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2C=CNC2=S | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501213279 | |

| Record name | 1,3-Dihydro-1-(2-methoxyphenyl)-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51581-48-7 | |

| Record name | 1,3-Dihydro-1-(2-methoxyphenyl)-2H-imidazole-2-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51581-48-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,3-Dihydro-1-(2-methoxyphenyl)-2H-imidazole-2-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501213279 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Methodological & Application

Synthesis of 1-(2-methoxyphenyl)-1H-imidazole-2-thiol from 2-methoxyaniline

Abstract

This application note details a robust, two-step protocol for the synthesis of 1-(2-methoxyphenyl)-1H-imidazole-2-thiol (also known as 1-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione). This heterocyclic scaffold is a critical intermediate in the development of dopamine agonists, antihypertensive agents, and fungicidal compounds. The method utilizes 2-methoxyaniline (o-anisidine) as the starting material, proceeding through a selective N-alkylation with bromoacetaldehyde diethyl acetal, followed by an acid-catalyzed cyclization with potassium thiocyanate. This guide emphasizes process safety, particularly regarding the handling of toxic anilines and the prevention of hydrogen cyanide evolution during thiocyanate cyclization.

Retrosynthetic Analysis & Strategy

The synthesis is designed to overcome the steric hindrance introduced by the ortho-methoxy group on the aniline ring.

-

Target: this compound

-

Precursor: N-(2,2-diethoxyethyl)-2-methoxyaniline

-

Starting Materials: 2-Methoxyaniline + 2-Bromo-1,1-diethoxyethane

Strategic Rationale:

-

Step 1 (N-Alkylation): Direct alkylation is chosen over reductive amination to avoid unstable aldehyde intermediates. The ortho-methoxy group provides steric protection, minimizing the formation of the unwanted N,N-dialkylated byproduct.

-

Step 2 (Cyclization): The acetal functionality serves as a "masked" aldehyde. Acidic hydrolysis liberates the aldehyde in situ, triggering an intramolecular condensation with the thiocyanate species to close the imidazole-2-thione ring.

Safety & Hazard Control (HSE)

CRITICAL WARNING: This protocol involves Category 1 Carcinogens and the potential for HCN generation.

| Hazard | Source | Mitigation Protocol |

| Carcinogenicity | 2-Methoxyaniline (o-Anisidine): Known bladder carcinogen (IARC Group 2B/1B). | Double-gloving (Nitrile/Laminate), full face shield, and handling exclusively in a fume hood. |

| Acute Toxicity | Potassium Thiocyanate + Acid: Can release Hydrogen Cyanide (HCN) gas.[1] | NEVER mix KSCN and strong acid without solvent. Ensure scrubber or high-efficiency exhaust is active. Monitor with HCN detector. |

| Lachrymator | Bromoacetaldehyde diethyl acetal: Irritant to eyes/lungs. | Dispense in fume hood. Keep containers closed when not in use. |

Experimental Protocol

Step 1: Synthesis of N-(2,2-diethoxyethyl)-2-methoxyaniline

Reagents:

-

2-Methoxyaniline (12.3 g, 100 mmol)

-

2-Bromo-1,1-diethoxyethane (19.7 g, 100 mmol)

-

Potassium Carbonate (

), anhydrous (13.8 g, 100 mmol) -

Dimethylformamide (DMF) (50 mL) or Ethanol (Abs.) (100 mL)

Procedure:

-

Setup: Equip a 250 mL round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

-

Addition: Charge the flask with 2-methoxyaniline,

, and solvent (DMF is preferred for faster kinetics; Ethanol for greener processing). -

Alkylation: Add 2-bromo-1,1-diethoxyethane dropwise over 15 minutes.

-

Reaction: Heat the mixture to 100°C (DMF) or Reflux (Ethanol) for 12–16 hours.

-

Checkpoint: Monitor by TLC (Hexane:EtOAc 4:1). The starting aniline (

) should disappear, and a new higher

-

-

Workup:

-

Purification: The crude brown oil is typically sufficiently pure (>90%) for the next step. If necessary, purify via flash chromatography (Silica, Hexane/EtOAc gradient).

Step 2: Cyclization to this compound

Reagents:

-

N-(2,2-diethoxyethyl)-2-methoxyaniline (Crude from Step 1, ~24 g, 100 mmol equiv.)

-

Potassium Thiocyanate (KSCN) (10.7 g, 110 mmol)

-

Acetic Acid (glacial) (30 mL)

-

Water (10 mL)

Procedure:

-

Setup: Equip a 250 mL RBF with a reflux condenser and a gas outlet connected to a basic scrubber (NaOH solution) to neutralize potential traces of HCN.

-

Dissolution: Dissolve the crude acetal intermediate in Acetic Acid/Water (3:1 v/v).

-

Cyclization: Add KSCN in a single portion.

-

Reaction: Heat to Reflux (~110°C) for 4–6 hours.

-

Quench & Isolation:

-

Cool the reaction mixture to room temperature.

-

Pour slowly into 200 mL of ice-water. The product often precipitates as a solid.

-

If solid forms: Filter, wash with cold water, and dry.[8]

-

If oil forms: Neutralize carefully with saturated

(Caution:

-

-

Crystallization: Recrystallize from Ethanol or Isopropanol to yield off-white/yellow crystals.

Process Visualization

Figure 1: Reaction Pathway (Chemical Logic)

Caption: Two-step synthetic route involving N-alkylation followed by acid-mediated cyclization.

Figure 2: Experimental Workflow (Step 2)

Caption: Operational workflow for the cyclization step, highlighting critical isolation points.

Quality Control & Characterization

| Parameter | Expected Result | Technique |

| Appearance | Off-white to pale yellow crystalline solid. | Visual Inspection |

| Melting Point | 155°C – 165°C (Range varies by purity/polymorph). | Capillary MP |

| 1H NMR (DMSO-d6) | 400 MHz NMR | |

| Mass Spec | [M+H]+ = 207.06 Da | LC-MS (ESI) |

Note on Tautomerism: In solution and solid state, the thione form (NH-C=S) is often favored over the thiol (N=C-SH) form. The NMR signal at

Troubleshooting Guide

-

Problem: Low yield in Step 1 (Alkylation).

-

Cause: Polymerization of the bromoacetal or competitive N,N-dialkylation.

-

Solution: Ensure the aniline is in slight excess (1.1 eq). Add the bromide very slowly.[7] Use fresh reagents.

-

-

Problem: "Tar" formation in Step 2.

-

Cause: Acid concentration too high or temperature too aggressive, causing decomposition of the anisidine ring.

-

Solution: Dilute the Acetic Acid with more water (up to 50%). Reduce temperature to 90°C and extend time.

-

-

Problem: Product stays in aqueous phase during workup.

-

Cause: The imidazole-2-thiol can be amphoteric.

-

Solution: Adjust pH strictly to 6–7. Do not make it too basic (thiolate formation) or too acidic (imidazolium formation).

-

References

-

Marckwald, W. (1892). "Ueber die Synthese von Imidazol-Derivaten." Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373. (Foundational Chemistry)

-

Laufer, S. A., et al. (2002). "Synthesis and biological evaluation of novel 1-substituted imidazoles as inhibitors of p38 MAP kinase." Journal of Medicinal Chemistry, 45(13), 2733-2740.

-

Fisher Scientific. (2021). "Safety Data Sheet: o-Anisidine."

-

Organic Chemistry Portal. "Synthesis of Imidazoles."

-

PubChem. "Compound Summary: 1-(2-methoxyphenyl)-1,3-dihydro-2H-imidazole-2-thione."

Sources

- 1. mmbio.byu.edu [mmbio.byu.edu]

- 2. japsonline.com [japsonline.com]

- 3. biolmolchem.com [biolmolchem.com]

- 4. One-Pot Synthesis of 1-Aryl-3-trifluoromethylpyrazoles Using Nitrile Imines and Mercaptoacetaldehyde As a Surrogate of Acetylene [organic-chemistry.org]

- 5. enamine.enamine.net [enamine.enamine.net]

- 6. New imidazole-2-thiones linked to acenaphythylenone as dual DNA intercalators and topoisomerase II inhibitors: structural optimization, docking, and apoptosis studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. guidechem.com [guidechem.com]

- 8. ijsrp.org [ijsrp.org]

Application Note & Protocol: Antimicrobial Activity Screening of N-aryl Imidazole-2-thiol Derivatives

Abstract

N-aryl imidazole-2-thiol derivatives represent a promising class of heterocyclic compounds with significant potential as novel antimicrobial agents. This guide is designed for researchers, scientists, and drug development professionals, offering a comprehensive overview of the screening and evaluation of the antimicrobial activity of these derivatives. This document outlines the scientific rationale behind experimental designs, provides detailed, step-by-step protocols for key assays, and offers insights into data interpretation to ensure scientific integrity and a self-validating framework for experimental workflows.

Introduction: The Therapeutic Promise of N-aryl Imidazole-2-thiol Derivatives

The rise of antimicrobial resistance (AMR) poses a significant threat to global health, creating an urgent need for the discovery and development of new antimicrobial agents.[1] N-aryl imidazole-2-thiol derivatives have emerged as a noteworthy class of compounds due to their versatile chemical structure, which allows for modifications to enhance biological activity.[2] These compounds, featuring an imidazole ring with an aryl group at the nitrogen atom and a thiol group at the second position, have demonstrated a broad spectrum of pharmacological effects, including antibacterial and antifungal properties.[3][4][5]

The antimicrobial mechanism of action of these derivatives is often linked to their ability to inhibit crucial microbial enzymes or disrupt cellular processes.[6] For example, the thiol group can act as a nucleophile, interacting with various biological targets. A thorough understanding of the structure-activity relationship (SAR) is vital for optimizing the antimicrobial potency of these compounds.

Foundational Principles of Antimicrobial Susceptibility Testing

A solid understanding of the principles of antimicrobial susceptibility testing (AST) is crucial before proceeding with experimental protocols. The primary objective of AST is to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism, known as the Minimum Inhibitory Concentration (MIC), or the minimum concentration that kills the microorganism, referred to as the Minimum Bactericidal Concentration (MBC). The selection of an appropriate methodology depends on the research question, the properties of the compounds being tested, and the target microorganisms.

This guide focuses on two widely accepted and robust methods for preliminary antimicrobial screening:

-

Broth Microdilution: A quantitative method for determining the MIC of a compound.[7][8]

-

Agar Disk Diffusion: A qualitative method to assess the susceptibility of a microorganism to a compound.[9][10]

These methods are recommended by leading organizations such as the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), ensuring the generation of reliable and reproducible data.[7]

Experimental Workflow for Antimicrobial Screening

The process of screening N-aryl imidazole-2-thiol derivatives for antimicrobial activity involves multiple steps, from compound preparation to data analysis and interpretation.

Figure 1: General experimental workflow for antimicrobial screening of N-aryl imidazole-2-thiol derivatives.

Detailed Protocols

Materials and Reagents

-

N-aryl imidazole-2-thiol derivatives (synthesized and purified)

-

Dimethyl sulfoxide (DMSO, sterile)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Mueller-Hinton Agar (MHA)[11]

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)[12]

-

Fungal strains (e.g., Candida albicans ATCC 90028)[4]

-

Sterile 96-well microtiter plates

-

Sterile Petri dishes (90 mm)

-

Sterile filter paper discs (6 mm)

-

Micropipettes and sterile tips

-

Spectrophotometer

-

Incubator (35-37°C)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Negative control (DMSO)

Protocol 1: Broth Microdilution for MIC Determination

This protocol is adapted from the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).[7]

Principle: This method involves exposing a standardized inoculum of a microorganism to serial dilutions of the test compound in a liquid growth medium.[8] The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[7][13]

Step-by-Step Procedure:

-

Preparation of Compound Stock Solution:

-

Accurately weigh the N-aryl imidazole-2-thiol derivative and dissolve it in a minimal amount of sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure the compound is fully dissolved.

-

-

Preparation of Microbial Inoculum:

-

From a fresh agar plate (18-24 hours old), select 3-5 well-isolated colonies of the test microorganism.

-

Transfer the colonies into a tube with sterile saline or broth.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. A spectrophotometer can be used to verify this (absorbance at 625 nm of 0.08-0.10).[13]

-

Dilute this standardized suspension in the appropriate broth (e.g., CAMHB) to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.[13]

-

-

Serial Dilution in 96-Well Plate:

-

Add 100 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.

-

Add 200 µL of the prepared compound stock solution (diluted to the desired starting concentration) to well 1.

-

Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing thoroughly, and then transferring 100 µL from well 2 to well 3, continuing this process to well 10. Discard 100 µL from well 10.[1]

-

Well 11 will serve as the growth control (broth and inoculum only).

-

Well 12 will serve as the sterility control (broth only).

-

-

Inoculation:

-

Add 100 µL of the diluted microbial inoculum to wells 1 through 11. The final volume in each well will be 200 µL.[1]

-

-

Incubation:

-

Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria and 24-48 hours for fungi in ambient air.[1]

-

-

Reading the MIC:

Figure 2: Workflow for the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC).

Protocol 2: Agar Disk Diffusion

This protocol is based on the Kirby-Bauer method, a widely used standard for antimicrobial susceptibility testing.[9][10]

Principle: This method involves placing a filter paper disc impregnated with a known concentration of the test compound onto an agar plate uniformly inoculated with a test microorganism.[11] The compound diffuses from the disc into the agar, creating a concentration gradient.[14] If the microorganism is susceptible, a clear zone of no growth (zone of inhibition) will form around the disc.[15] The diameter of this zone is proportional to the susceptibility of the microorganism to the compound.[14]

Step-by-Step Procedure:

-

Preparation of Agar Plates:

-

Prepare MHA according to the manufacturer's instructions and pour it into sterile Petri dishes to a uniform depth of 4 mm.

-

Allow the agar to solidify completely at room temperature.[11]

-

-

Preparation of Microbial Inoculum:

-

Prepare a 0.5 McFarland standard suspension of the test microorganism as described in Protocol 4.2, step 2.[9]

-

-

Inoculation of Agar Plates:

-

Within 15 minutes of preparing the standardized inoculum, dip a sterile cotton swab into the suspension and remove excess liquid by rotating it against the side of the tube.[15]

-

Streak the swab evenly over the entire surface of the MHA plate in three directions to ensure uniform growth.[9]

-

Allow the plate to dry for 3-5 minutes with the lid slightly ajar.

-

-

Application of Discs:

-

Aseptically place sterile filter paper discs (6 mm) impregnated with a known amount of the N-aryl imidazole-2-thiol derivative (e.g., 10 µg, 30 µg) onto the surface of the inoculated agar plate. The compound should be dissolved in a volatile solvent, applied to the discs, and the solvent allowed to evaporate completely.

-

Gently press the discs to ensure complete contact with the agar.[11]

-

Place a positive control antibiotic disc and a negative control disc (impregnated with DMSO) on the same plate for comparison.

-

-

Incubation:

-

Invert the plates and incubate at 35-37°C for 16-24 hours.[15]

-

-

Measurement of Zones of Inhibition:

Data Presentation and Interpretation

MIC Data

MIC values are typically reported in µg/mL or µM. The results should be tabulated for easy comparison across different compounds and microbial strains.

Table 1: Example MIC Data for N-aryl Imidazole-2-thiol Derivatives

| Compound ID | R-group on Aryl Ring | MIC (µg/mL) vs. S. aureus ATCC 29213 | MIC (µg/mL) vs. E. coli ATCC 25922 | MIC (µg/mL) vs. C. albicans ATCC 90028 |

| IMZ-001 | 4-Cl | 8 | 16 | 32 |

| IMZ-002 | 4-F | 16 | 32 | 64 |

| IMZ-003 | 4-NO₂ | 4 | 8 | 16 |

| Ciprofloxacin | - | 0.5 | 0.25 | NA |

| Fluconazole | - | NA | NA | 2 |

NA: Not Applicable

Interpretation: Lower MIC values indicate higher antimicrobial potency. In the example above, IMZ-003 demonstrates the most promising activity against all tested strains. This data can be used to establish preliminary structure-activity relationships (SAR). For instance, the electron-withdrawing nitro group at the para position of the aryl ring in IMZ-003 appears to enhance antimicrobial activity compared to halogen substituents.

Agar Disk Diffusion Data

Zones of inhibition are reported in millimeters (mm).

Table 2: Example Zone of Inhibition Data for N-aryl Imidazole-2-thiol Derivatives (30 µ g/disc )

| Compound ID | R-group on Aryl Ring | Zone of Inhibition (mm) vs. S. aureus ATCC 29213 | Zone of Inhibition (mm) vs. E. coli ATCC 25922 | Zone of Inhibition (mm) vs. C. albicans ATCC 90028 |

| IMZ-001 | 4-Cl | 18 | 15 | 12 |

| IMZ-002 | 4-F | 16 | 13 | 10 |

| IMZ-003 | 4-NO₂ | 22 | 19 | 16 |

| Ciprofloxacin | - | 30 | 34 | NA |

| Fluconazole | - | NA | NA | 25 |

NA: Not Applicable

Interpretation: A larger zone of inhibition generally indicates greater susceptibility of the microorganism to the compound.[10] The results from the agar disk diffusion method should correlate with the MIC data. As shown in the example, IMZ-003, which had the lowest MIC values, also produced the largest zones of inhibition.

Trustworthiness and Self-Validation

To ensure the trustworthiness and validity of the data, the following controls must be included in every experiment:

-

Positive Control: An antimicrobial agent with known activity against the test organisms (e.g., ciprofloxacin, fluconazole). This confirms the responsiveness of the test system.

-

Negative Control: The solvent used to dissolve the test compounds (e.g., DMSO). This ensures that the solvent has no antimicrobial activity at the concentrations used.

-

Growth Control (for broth microdilution): A well containing only the growth medium and the microbial inoculum to confirm the viability of the microorganisms.

-

Sterility Control (for broth microdilution): A well containing only the growth medium to confirm its sterility.

Consistent and expected results from these controls are essential for validating each experimental run.

Concluding Remarks and Future Directions

The protocols detailed in this application note provide a robust framework for the initial antimicrobial screening of N-aryl imidazole-2-thiol derivatives. Compounds that show significant activity in these primary screens can be advanced to more comprehensive studies, including:

-

Minimum Bactericidal Concentration (MBC) determination: To determine if the compound is bacteriostatic or bactericidal.[7]

-

Time-kill kinetics assays: To evaluate the rate at which the compound kills the microorganism.

-

Mechanism of action studies: To identify the specific cellular target of the compound.[6]

-

Toxicity assays: To assess the safety profile of the compound in vitro and in vivo.

By following these standardized and well-controlled methodologies, researchers can confidently identify and characterize promising new antimicrobial agents from the N-aryl imidazole-2-thiol class, contributing to the critical effort to combat antimicrobial resistance.

References

-

Hardy Diagnostics. (2024, February 5). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Tendencia, E. A. (2004). Disk diffusion method. In Laboratory manual of standardized methods for antimicrobial sensitivity tests for bacteria isolated from aquatic animals and environment (pp. 13-29). Aquaculture Department, Southeast Asian Fisheries Development Center. [Link]

-

FWD AMR-RefLabCap. Determination of antimicrobial resistance by disk diffusion. [Link]

-

WOAH. LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Wikipedia. Disk diffusion test. [Link]

-

Emery Pharma. Minimum Inhibitory Concentration (MIC). [Link]

-

protocols.io. Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]

-

BMG Labtech. The minimum inhibitory concentration of antibiotics. [Link]

-

Andrews, J. M. (2001). Determination of minimum inhibitory concentrations. Journal of antimicrobial chemotherapy, 48(suppl_1), 5-16. [Link]

-

Nanotechnology Perceptions. Introduction To Imidazole And Its Antimicrobial Activity: A Review. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

-

International Journal of Pharmaceutical Sciences and Research. Synthesis, characterization and anti microbial screening of novel 1H-2,4triazole 2,4,5-tri aryl imidazole derivatives. [Link]

-

MDPI. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents. [Link]

-

ResearchGate. antimicrobial activity of imidazol-2-thiol derivatives represented by% inhabitation against different microbial species. [Link]

-

Semantic Scholar. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

-

Asian Publication Corporation. Synthesis, Characterization and Antimicrobial Activity of Imidazole Derivatives. [Link]

-

Indian Journal of Pharmaceutical Sciences. Synthesis and Evaluation of N-substituted Imidazole Derivatives for Antimicrobial Activity. [Link]

-

Scirp.org. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives. [Link]

-

ResearchGate. (PDF) The Synthesis and Antimicrobial Activity of Some New Methyl N-Arylthiocarbamates, Dimethyl N-Aryldithiocarbonimidates and 2-Arylamino-2-imidazolines. [Link]

-

International Journal of Drug Design and Discovery. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. [Link]

-

Medicinal Chemistry Research. Synthesis, Characterization and Antimicrobial Studies on Some Newer Imidazole Analogs. [Link]

-

Dergipark. Synthesis of N-Arylimidazole Derivatives From Imidazole and Arylhalides in the Presence of Recoverable Pd/AlO(OH) NPs. [Link]

-

Eurasian Journal of Medical and Pharmaceutical Sciences. Review of pharmacological effects of imidazole derivatives. [Link]

-

Connect Journals. Synthetic Emergence in N-Arylimidazoles: A Review. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 3. nano-ntp.com [nano-ntp.com]

- 4. sphinxsai.com [sphinxsai.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and Biological Evaluation of Novel Imidazole Derivatives as Antimicrobial Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 7. emerypharma.com [emerypharma.com]

- 8. bmglabtech.com [bmglabtech.com]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. Disk diffusion test - Wikipedia [en.wikipedia.org]

- 11. files01.core.ac.uk [files01.core.ac.uk]

- 12. mdpi.com [mdpi.com]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. woah.org [woah.org]

- 15. fwdamr-reflabcap.eu [fwdamr-reflabcap.eu]

Troubleshooting & Optimization

Technical Support Center: Solubilization of 1-(2-methoxyphenyl)-1H-imidazole-2-thiol

Diagnostic Matrix: Start Here

Issue: "My compound precipitates when added to aqueous buffer."

Before proceeding, identify your experimental constraints using this decision matrix. The optimal solubilization strategy depends entirely on your downstream application.

| Application | Primary Constraint | Recommended Strategy | Go To Section |

| Cell Culture / In Vivo | Toxicity of solvents (DMSO < 0.1%) | Cyclodextrin Complexation | |

| Enzymatic Assay (In Vitro) | Enzyme sensitivity to pH/Solvent | Cosolvent Spike (DMSO) | |

| Chemical Synthesis | Reactivity is priority | pH Adjustment (Anionic) | |

| Analytical Standard (HPLC) | Stability & Peak Shape | Organic/Aqueous Mobile Phase |

The "Ionic Switch": pH-Dependent Solubility

The Core Problem:

Users often assume 1-(2-methoxyphenyl)-1H-imidazole-2-thiol behaves like its hydrophilic cousin, Methimazole. It does not. The addition of the 2-methoxyphenyl group significantly increases lipophilicity (

The Mechanism:

In neutral aqueous solution (pH 6–8), this compound exists predominantly in the Thione tautomer (NH form). This neutral form has high crystal lattice energy due to intermolecular hydrogen bonding (N-H

To dissolve it without organic solvents, you must convert it into an ion (The "Ionic Switch").

Tautomeric & Ionization Equilibrium

Figure 1: The solubility profile is U-shaped. The compound is least soluble at neutral pH where the neutral thione predominates.

Protocol: Base Solubilization (For Stock Solutions)

Best for: Chemical synthesis or preparing high-concentration stocks that will be diluted significantly.

-

Prepare Solvent: 0.1 M NaOH (pH ~13).

-

Add Solid: Add the compound slowly to the base.

-

Mechanism: This deprotonates the N-H (thione) or S-H (thiol) to form the thiolate anion .

-

Warning: This solution is highly basic. Upon dilution into a neutral buffer (pH 7.4), the compound will reprecipitate if the final concentration exceeds the intrinsic solubility limit (~20–50

M).

The Cosolvent Bridge: DMSO & Ethanol

For biological assays where extreme pH is unacceptable, organic cosolvents are the standard approach.

Why it works: The 2-methoxyphenyl ring is hydrophobic. Solvents like DMSO (Dimethyl sulfoxide) disrupt the water structure and interact with the aromatic ring via

Troubleshooting Table: Cosolvent Limits

| Solvent | Max Final % (Cell Culture) | Max Final % (Enzyme Assay) | Solubility Power | Notes |

| DMSO | 0.1% - 0.5% | 1% - 5% | High | Best choice. Freeze/Thaw stable. |

| Ethanol | < 1% | < 5% | Moderate | Volatile. Evaporation changes concentration. |

| DMF | Avoid | Avoid | High | Toxic to many cell lines. |

Protocol: The "Spike" Method

Do NOT attempt to dissolve the powder directly in the buffer containing 1% DMSO. It will not dissolve. You must create a hyper-concentrated "seed" solution.

-

Primary Stock: Dissolve powder in 100% DMSO to a concentration of 100 mM . (This usually dissolves easily).[1]

-

Secondary Stock (Optional): Dilute to 10 mM in DMSO.

-

Final Dilution: Pipette the DMSO stock directly into the vortexing aqueous buffer.

-

Target: 100

M final concentration = 1:1000 dilution (0.1% DMSO). -

Observation: If the solution turns cloudy immediately, you have exceeded the solubility limit. Lower the target concentration.

-

Advanced Formulation: Cyclodextrin Complexation

The Gold Standard for Bio-Assays. If you see precipitation at 0.1% DMSO, or if DMSO is toxic to your cells, you must use Cyclodextrins (CDs).

The Science:

Hydroxypropyl-

Experimental Workflow: CD Complexation

Figure 2: Protocol for determining maximum solubility in cyclodextrin vehicles.

Why HP-

Frequently Asked Questions (FAQs)

Q: Can I use sonication to dissolve the precipitate in buffer? A: No. Sonication creates a dispersion (suspension), not a true solution. While it may look clear temporarily, micro-crystals will exist and settle over time, leading to inconsistent biological data. If it doesn't dissolve with gentle vortexing after following the DMSO "Spike" method, you are above the solubility limit.

Q: My solution turned yellow. Is it degraded? A: Not necessarily. Thiol/thione compounds can oxidize to form disulfides (dimers), which are often yellow.

-

Prevention:[2] Add a reducing agent like DTT (1 mM) or TCEP to your buffer if the disulfide formation interferes with your assay.

-

Note: The 2-methoxyphenyl group is electron-donating, which may make the sulfur slightly more prone to oxidation than simple imidazoles.

Q: What is the estimated

-

Thiol

(Acidic): ~10.5 – 11.5. (Deprotonation of SH/NH). -

Imidazole

(Basic): < 3.0. (Protonation of the thione is difficult; protonation usually occurs on the backbone, but the thione form is very weakly basic). -

Implication: You need pH > 12 to see significant solubility benefits from pH adjustment [3].

References

-

Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621. Link

-

ChemicalBook. (2024). Methimazole and Phenyl-imidazole Derivatives Solubility Data. ChemicalBook Database. Link

-

PubChem. (2024). 1-phenyl-1H-imidazole-2-thiol (Analogous Compound Data). National Library of Medicine. Link

- Yalkowsky, S. H., et al. (2010). Handbook of Aqueous Solubility Data. CRC Press. (General reference for heterocyclic solubility principles).

Sources

Technical Support Center: Purification of Imidazole-2-thione Derivatives by Recrystallization

Welcome to the technical support center for the purification of imidazole-2-thione derivatives. This guide is designed for researchers, scientists, and professionals in drug development who are working with this important class of heterocyclic compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific challenges you may encounter during the recrystallization process. Our focus is on providing not just protocols, but the underlying scientific principles to empower you to make informed decisions in your purification workflows.

Understanding the Recrystallization of Imidazole-2-thiones

Imidazole-2-thiones are a fascinating and versatile class of compounds with a wide range of biological activities.[1] Their purification is a critical step in their synthesis and application. Recrystallization is a powerful technique for this purpose, leveraging differences in solubility of the target compound and its impurities in a given solvent at different temperatures.

The core principle is to dissolve the impure solid in a hot solvent in which it is highly soluble, and then allow the solution to cool. As the solution cools, the solubility of the imidazole-2-thione derivative decreases, leading to the formation of pure crystals, while the impurities remain dissolved in the solvent (mother liquor).

The choice of solvent is paramount and depends heavily on the specific substituents on the imidazole-2-thione core, which can significantly alter its polarity and solubility.

Frequently Asked Questions (FAQs)

Q1: What are the best starting solvents for recrystallizing my imidazole-2-thione derivative?

The ideal recrystallization solvent is one in which your compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures. For imidazole-2-thione derivatives, a good starting point is to consider the polarity of your specific molecule.

-

For polar derivatives (e.g., with hydroxyl or amino substituents): Protic solvents like ethanol , methanol , or water are often good choices.[1][2][3] Mixtures of these with less polar solvents can also be effective.

-

For less polar derivatives (e.g., with large alkyl or aryl substituents): Aprotic solvents such as toluene , benzene , or ethyl acetate may be more suitable.[4][5] In some cases, a mixture of a good solvent (like ethyl acetate) with a poor solvent (like hexane) can yield excellent results.

A general approach is to test the solubility of a small amount of your compound in a range of solvents to find the one that fits the desired solubility profile.

Q2: My compound is not dissolving in any single solvent. What should I do?

This is a common challenge. The solution is often to use a mixed solvent system. This typically involves a "good" solvent in which your compound is highly soluble, and a "poor" solvent in which it is sparingly soluble.

Protocol for Mixed Solvent Recrystallization:

-

Dissolve your impure imidazole-2-thione derivative in a minimal amount of the hot "good" solvent.

-

While the solution is still hot, slowly add the "poor" solvent dropwise until you observe persistent cloudiness (turbidity).

-

Add a few more drops of the hot "good" solvent to redissolve the precipitate and obtain a clear solution.

-

Allow the solution to cool slowly to room temperature, and then in an ice bath to induce crystallization.

Common mixed solvent systems for imidazole-2-thiones include ethanol-water, ethanol-DMF, and ethyl acetate-hexane.[1]

Q3: My compound "oils out" instead of forming crystals. How can I fix this?

"Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is supersaturated.

Troubleshooting "Oiling Out":

-

Add more solvent: The concentration of your compound might be too high. Add a small amount of hot solvent to the oiled-out mixture to redissolve it, and then allow it to cool more slowly.

-

Lower the cooling temperature: Try cooling the solution more gradually. You can do this by allowing the flask to cool to room temperature on the benchtop before placing it in an ice bath.

-

Use a different solvent system: The chosen solvent may not be appropriate. Experiment with solvents that have a lower boiling point.

-

Scratch the flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.

-

Seed the solution: If you have a small amount of the pure compound, add a tiny crystal to the cooled solution. This "seed crystal" will act as a template for further crystal formation.

Troubleshooting Guide

| Problem | Possible Cause(s) | Solution(s) |

| Low or No Crystal Formation | - Too much solvent was used.- The solution is not saturated.- The compound is too soluble in the cold solvent. | - Boil off some of the solvent to concentrate the solution.- Scratch the inner surface of the flask with a glass rod.- Add a seed crystal of the pure compound.- Cool the solution in an ice bath for a longer period. |

| Crystals Form Too Quickly | - The solution is supersaturated.- The solution was cooled too rapidly. | - Reheat the solution and add a small amount of additional solvent.- Allow the solution to cool more slowly to room temperature before placing it in an ice bath. |

| Colored Impurities in Crystals | - The impurity is co-crystallizing with the product. | - Add a small amount of activated charcoal to the hot solution before filtration (use with caution as it can adsorb your product).- Perform a second recrystallization. |

| Low Recovery of Product | - Too much solvent was used.- The crystals were filtered before crystallization was complete.- The product is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool it again to obtain a second crop of crystals.- Ensure the solution is thoroughly cooled before filtration.- Use a different solvent in which the compound is less soluble when cold. |

Experimental Protocols

Protocol 1: Single Solvent Recrystallization of a Substituted Imidazole-2-thione

This protocol is a general guideline and may need to be optimized for your specific derivative.

-

Solvent Selection: In a small test tube, add approximately 20-30 mg of your crude imidazole-2-thione derivative. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the test tube gently and observe the solubility in the hot solvent. A suitable solvent will show low solubility at room temperature and high solubility when hot.

-

Dissolution: Place the bulk of your crude product in an Erlenmeyer flask. Add the chosen solvent in small portions while heating the flask on a hot plate. Continue adding the solvent until the compound just dissolves.

-

Hot Filtration (if necessary): If there are any insoluble impurities, perform a hot filtration. This involves filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

-

Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. You should observe crystal formation. Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal yield.

-

Isolation and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining impurities.

-

Drying: Allow the crystals to air dry on the filter paper or in a desiccator. Determine the melting point and yield of the purified product.

Data Presentation: Common Recrystallization Solvents for Imidazole-2-thione Derivatives

| Solvent | Type | Boiling Point (°C) | Polarity Index | Notes |

| Ethanol | Protic | 78 | 5.2 | A good starting point for many derivatives. Often used in combination with water.[1] |

| Methanol | Protic | 65 | 6.6 | Similar to ethanol, but more polar. |

| Water | Protic | 100 | 9.0 | Suitable for highly polar derivatives. Can be used in combination with alcohols.[2][3] |

| Propan-2-ol | Protic | 82 | 4.3 | A less polar alcohol that can be effective for certain derivatives.[2][3] |

| Toluene | Aprotic | 111 | 2.4 | A good choice for less polar, aromatic derivatives.[4] |

| Benzene | Aprotic | 80 | 2.7 | Similar to toluene, but with a lower boiling point.[5] |

| Ethyl Acetate | Aprotic | 77 | 4.3 | A moderately polar aprotic solvent. Often used in a mixed solvent system with hexane. |

| DMF (Dimethylformamide) | Aprotic | 153 | 6.4 | A highly polar aprotic solvent, useful for dissolving less soluble compounds. Often used in a mixed system.[1] |

Visualizing the Workflow

Recrystallization Workflow Diagram

Caption: A generalized workflow for the purification of imidazole-2-thione derivatives by recrystallization.

Logical Relationship of Solvent Selection

Caption: A decision-making diagram for selecting an appropriate recrystallization solvent.

References

-

Shelar Uttam B., Thorve Sandip S. (2014). Chemical and Pharmacological Properties of Imidazoles. Human Journals. [Link]

-

Organic Syntheses. Imidazole. [Link]

-

U.S. Environmental Protection Agency (EPA). 2H-Imidazole-2-thione, 1,3-dihydro- Properties. [Link]

-

El-Sayed, M. A. A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2302778. [Link]

-

Salman, A. S., Abdel-Aziem, A., & Alkubbat, M. J. (2015). Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity. American Journal of Organic Chemistry, 5(2), 57-72. [Link]

-

Grogger, C., et al. (2015). Synthesis and Oxidative Desulfurization of PV-Functionalized Imidazole-2-thiones: Easy Access to P-Functional Ionic Liquids*. Australian Journal of Chemistry, 68(8), 1266-1274. [Link]

-

Szałaj, N., et al. (2023). Indole Derivatives Bearing Imidazole, Benzothiazole-2-Thione or Benzoxazole-2-Thione Moieties—Synthesis, Structure and Evaluation of Their Cytoprotective, Antioxidant, Antibacterial and Fungicidal Activities. Molecules, 28(2), 701. [Link]

-

Master Organic Chemistry. (2012). Polar Protic? Polar Aprotic? Nonpolar? All About Solvents. [Link]

-

El-Sayed, M. A. A., et al. (2026). Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation. Taylor & Francis Online. [Link]

- Google Patents. (2000).

-

Graphviz. (2024). DOT Language. [Link]

-

König, A., et al. (2005). Ultra Purification of Ionic Liquids by Melt Crystallization. Chemical Engineering Research and Design, 83(8), 965-970. [Link]

-

Graphviz. (2022). dot. [Link]

-

Schulte, E. GRAPH/DOT - dot serialization of graphs. [Link]

- Google Patents. (2006). Method of making imidazole-2-thiones.

-

Hähnel, M., et al. (2023). Polyether-tethered imidazole-2-thiones, imidazole-2-selenones and imidazolium salts as collectors for the flotation of lithium aluminate and spodumene. RSC Advances, 13(11), 7437-7446. [Link]

-

Domańska, U., et al. (2004). Solubility of Imidazoles, Benzimidazoles, and Phenylimidazoles in Dichloromethane, 1-Chlorobutane, Toluene, and 2-Nitrotoluene. Journal of Chemical & Engineering Data, 49(4), 1082-1090. [Link]

-

Laus, G., et al. (2012). Synthesis and Crystal Structures of New 1,3-Disubstituted Imidazoline-2-thiones. Zeitschrift für Naturforschung B, 67(11), 1241-1249. [Link]

-

Graphviz. (2021). User Guide. [Link]

-

Garaga, M. N., et al. (2021). Transport Properties and Local Structure of an Imidazole/Protic Ionic Liquid Mixture Confined in the Mesopores of Hydrophobic Silica. The Journal of Physical Chemistry C, 125(5), 3046-3057. [Link]

-

Stack Overflow. (2013). Graphviz Dot Algorithm. [Link]

-

Master Organic Chemistry. (2012). Protic And Aprotic Solvents. [Link]

-

Davis, M. R., & Fogg, A. G. (1974). Enthalpies of transfer from methanol to protic and aprotic solvents of the transition state in the reaction of benzenesulphonyl chloride with imidazole. Journal of the Chemical Society, Perkin Transactions 2, (1), 10-13. [Link]

-

Grogger, C., et al. (2018). Synthesis and Properties of Backbone Silylated Imidazol‐2‐thiones. ChemistryOpen, 7(11), 868-876. [Link]

-

Aldeco-Perez, E., et al. (2011). Synthesis of Highly Stable 1,3-Diaryl-1H-1,2,3-triazol-5-ylidenes and their Applications in Ruthenium-Catalyzed Olefin Metathesis. Organometallics, 30(9), 2617-2627. [Link]

Sources

- 1. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 2. Imidazole-2-thione derivatives as new selective anticancer agents with anti-metastatic properties: synthesis and pharmacological evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. tandfonline.com [tandfonline.com]

- 4. connectsci.au [connectsci.au]

- 5. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]

Stability of 1-(2-methoxyphenyl)-1H-imidazole-2-thiol in acidic media

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to understand and troubleshoot the stability of 1-(2-methoxyphenyl)-1H-imidazole-2-thiol in acidic media. This document provides in-depth technical information, experimental protocols, and answers to frequently encountered issues.

Overview of Compound Stability

This compound is a heterocyclic compound featuring an imidazole core, a thiol group (existing in tautomeric equilibrium with a thione form), and a methoxyphenyl substituent. The stability of this molecule, particularly in acidic environments, is a critical parameter for its handling, formulation, and development. The primary drivers of instability in acidic media are the basic nature of the imidazole ring and the susceptibility of the carbon-sulfur bond to hydrolysis.

The imidazole ring is amphoteric, meaning it can act as both an acid and a base.[1] The pyridine-like nitrogen (N3) is readily protonated in acidic solutions to form a stable imidazolium salt.[2] This protonation alters the electronic landscape of the molecule, potentially making the C2 carbon, where the thiol group is attached, more electrophilic and thus more susceptible to nucleophilic attack by water. This can initiate a hydrolytic degradation cascade.

Frequently Asked Questions (FAQs)

Q1: What are the primary degradation pathways for this compound in an acidic solution?

A1: The principal degradation pathway in acidic media is acid-catalyzed hydrolysis. This process is believed to occur via the following steps:

-

Protonation of the Imidazole Ring: The most basic site, the N3 nitrogen, is protonated by the acid in the medium. This draws electron density away from the C2 carbon.

-

Nucleophilic Attack: A water molecule acts as a nucleophile and attacks the now more electrophilic C2 carbon.

-

Tetrahedral Intermediate Formation: This attack forms a tetrahedral intermediate.

-

Hydrolysis and Product Formation: The intermediate is unstable and can collapse, leading to the cleavage of the carbon-sulfur bond. This likely results in the formation of the corresponding oxygen analog, 1-(2-methoxyphenyl)-1H-imidazol-2(3H)-one, and hydrogen sulfide (H₂S). Thioesters and related thione compounds are known to undergo acid-catalyzed hydrolysis to yield a carboxylic acid (or in this case, a ketone/lactam) and a thiol or H₂S.[3]

Q2: I observed a change in the UV-Vis spectrum of my compound after acidifying the solution. What does this indicate?

A2: A change in the UV-Vis spectrum, such as a shift in λmax or a change in absorbance, is a strong indicator of a structural change in the molecule. Protonation of the imidazole ring will alter the chromophore and thus its light-absorbing properties. Significant and time-dependent changes likely indicate chemical degradation. Spectroscopy-based techniques are valuable for monitoring structural changes and the extent of degradation over time.[4]

Q3: My solution became turbid after adding acid. Is this degradation or something else?

A3: Turbidity can arise from two main sources:

-

Precipitation of the Salt: The protonated form of the compound (the imidazolium salt) may have lower solubility in your solvent system compared to the neutral form, causing it to precipitate.

-

Formation of an Insoluble Degradant: One or more of the degradation products could be poorly soluble in the reaction medium, leading to turbidity as the reaction progresses.

To differentiate, check if the turbidity appears immediately upon acidification (suggesting salt precipitation) or develops over time (suggesting degradation). You can also try to re-solubilize the precipitate by adding an organic co-solvent.

Q4: How can I quantitatively monitor the stability of this compound in my formulation?

A4: High-Performance Liquid Chromatography (HPLC) is the most common and reliable technique for stability testing.[4] A stability-indicating HPLC method can separate the intact parent compound from its degradation products, allowing for precise quantification of each over time. This involves developing a method with sufficient resolution and then subjecting the compound to forced degradation (e.g., strong acid, base, heat, oxidation) to ensure all potential degradants are detected and separated from the main peak.[5]

Troubleshooting Guide

| Symptom / Observation | Potential Cause | Recommended Action & Explanation |

| Rapid loss of parent compound peak in HPLC analysis at low pH. | Acid-Catalyzed Hydrolysis: The compound is inherently unstable at the tested pH. | 1. Adjust pH: Determine the pH threshold for stability. Conduct a pH-rate profile study to find a range where the compound is sufficiently stable. 2. Reduce Temperature: Hydrolysis reactions are temperature-dependent. Storing and handling the solution at lower temperatures (e.g., 2-8°C) will slow the degradation rate. 3. Modify Solvent System: Consider using a solvent system with lower water activity (e.g., by adding co-solvents like ethanol or propylene glycol) to reduce the concentration of the nucleophile (water). |

| Appearance of multiple new peaks in the HPLC chromatogram. | Complex Degradation Cascade: The primary degradant may be further degrading into secondary products. The imidazole moiety itself can be susceptible to oxidation or photodegradation under certain conditions.[5] | 1. Use LC-MS: Couple your HPLC to a mass spectrometer (MS) to identify the mass of the new peaks.[6] This will provide crucial information to elucidate the structures of the degradation products and map the degradation pathway. 2. Control Experimental Conditions: Ensure your experiment is protected from light and uses de-gassed solvents to minimize photo-oxidation and oxidation. |

| Poor reproducibility of stability data. | Inconsistent pH Control: Small variations in pH can lead to large differences in degradation rates, especially if the experiment is performed on a steep portion of the pH-rate profile. Variable Temperature: Fluctuations in ambient temperature can affect reaction kinetics. | 1. Use High-Capacity Buffers: Employ buffers at a concentration sufficient to maintain a constant pH throughout the experiment, even if the degradation reaction produces or consumes protons. 2. Use a Temperature-Controlled Environment: Conduct all stability studies in a calibrated, temperature-controlled incubator or water bath.[7] |

Proposed Degradation Pathway & Visualization

The primary degradation route for this compound in acidic media is hypothesized to be hydrolysis, leading to the formation of its oxo-analog.

Caption: Proposed acid-catalyzed hydrolysis of the title compound.

Experimental Protocol: HPLC-Based Stability Assessment

This protocol outlines a general procedure for evaluating the stability of this compound in an acidic buffer.

Objective: To quantify the degradation of the compound over time at a specific acidic pH.

Materials:

-

This compound reference standard

-

HPLC-grade acetonitrile and water

-

Phosphoric acid or other suitable acid for pH adjustment

-

Potassium phosphate (for buffer preparation)

-

Class A volumetric flasks and pipettes

-

HPLC system with UV detector

-

Calibrated pH meter

-

Temperature-controlled incubator

Procedure:

-

Preparation of Buffer (pH 3.0):

-

Prepare a 25 mM solution of potassium phosphate in HPLC-grade water.

-

Adjust the pH to 3.0 ± 0.05 using dilute phosphoric acid.

-

-

Preparation of Stock Solution:

-

Accurately weigh approximately 10 mg of the reference standard and dissolve it in 10 mL of acetonitrile to make a 1 mg/mL stock solution.

-

-

Preparation of Stability Samples (t=0):

-

Pipette 1.0 mL of the stock solution into a 10 mL volumetric flask.

-

Dilute to volume with the pH 3.0 buffer. This gives a final concentration of 100 µg/mL in a 90:10 buffer:acetonitrile mixture. This is your t=0 sample .

-

Immediately inject this sample into the HPLC system as per the conditions below.

-

-

Incubation:

-

Place the remaining volume of the prepared stability sample solution in a sealed vial into a temperature-controlled incubator set at a specified temperature (e.g., 40°C for accelerated testing).[7]

-

-

Time-Point Analysis:

-

At predetermined time points (e.g., 2, 4, 8, 12, 24 hours), withdraw an aliquot from the incubator.

-

Allow the sample to cool to room temperature.

-

Inject the sample into the HPLC system.

-

-

HPLC Conditions (Example):

-

Column: C18 reverse-phase, 4.6 x 150 mm, 5 µm

-

Mobile Phase: 60:40 (v/v) Acetonitrile : 25 mM Phosphate Buffer (pH 3.0)

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: Determined from the UV spectrum of the compound (e.g., 300 nm).[8]

-

Injection Volume: 10 µL

-

Column Temperature: 30°C

-

-

Data Analysis:

-

For each time point, record the peak area of the parent compound.

-

Calculate the percentage of the compound remaining at each time point relative to the t=0 sample.

-

Plot the percentage remaining versus time to determine the degradation kinetics.

-

Hypothetical Stability Data

The following table illustrates how stability data can be presented.

| Time (Hours) | pH 1.2 (40°C) % Remaining | pH 3.0 (40°C) % Remaining | pH 5.0 (40°C) % Remaining |

| 0 | 100.0 | 100.0 | 100.0 |

| 2 | 75.3 | 91.5 | 98.2 |

| 4 | 56.1 | 83.1 | 96.5 |

| 8 | 31.5 | 69.0 | 93.1 |

| 12 | 17.8 | 57.2 | 90.0 |

| 24 | 3.2 | 32.7 | 81.3 |

References

-

Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Imidazole. Available from: [Link]

-

Gomez, B. et al. (2018). Intramolecular Inhibition by Imidazole in Acid‐Catalyzed Hydrolysis of Protected Carbohydrates. ChemistrySelect. Available from: [Link]

-

Spinthaki, A. et al. (2015). The Intimate Role of Imidazole in the Stabilization of Silicic Acid by a pH-Responsive, Histidine-Grafted Polyampholyte. Chemistry of Materials. Available from: [Link]

-

Reddit. (2016). I don't understand why imidazole has a weak acidic group. Available from: [Link]

-

Fesenko, A. A. et al. (2022). Different Modes of Acid-Promoted Cyclooligomerization of 4-(4-Thiosemicarbazido)butan-2-one Hydrazone: 14-Membered versus 28-Membered Polyazamacrocycle Formation. The Journal of Organic Chemistry. Available from: [Link]

-

Cox, R. A. et al. (1979). The hydrolysis of thioacetic, thiobenzoic, and three substituted thiobenzoic acids in perchloric and sulfuric acids. Canadian Journal of Chemistry. Available from: [Link]

-

Jabbar, H. S. et al. Synthesis and Characterization of Imidazole Derivatives and Catalysis Using Chemical Pharmaceutical Compounds. Available from: [Link]

-

Cornish, L. (2025). Analytical Techniques In Stability Testing. Separation Science. Available from: [Link]

-

Gouveia, L. (2016). Analytical methods validation in the regulatory framework. Experimental designs, optimization, and evaluation. The case of stability testing. ULisboa. Available from: [Link]

-

Hayal, M. Y. et al. (2024). Synthesis and Characterization of New Some Imidazole's Derivatives as Antioxidants. Journal of Medicinal and Chemical Sciences. Available from: [Link]

-

Pearson. (2024). Hydrolysis of Thioesters. Available from: [Link]

-

ResearchGate. (2019). Synthesis of 2-substituted-1-(3,4,5-trimethoxyphenyl)-1H-imidazole. Available from: [Link]

-

Kumar, S. & Singh, P. (2017). Studies on Imidazole and its Derivatives with Particular Emphasis on Their Chemical/biological Applications as Bioactive Molecules/Intermediate. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

-

Puratchikody, A. et al. (2005). Synthesis and Pharmacological Evaluation of Some Potent 2-(4-Substitutedphenyl)-4,5- Diphenyl-1H-Imidazoles. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

-

LibreTexts Chemistry. (2022). Hydrolysis of Thioesters, Esters, and Amides. Available from: [Link]

-

Huang, Y. et al. (2019). Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir. Journal of Pharmaceutical Sciences. Available from: [Link]

-

Richard, J. P. et al. (2011). Formation and Stability of the 4-Methoxyphenonium Ion in Aqueous Solution. Journal of the American Chemical Society. Available from: [Link]

-

Attimarad, M. et al. (2021). HPLC Determination of Imidazoles with Variant Anti-Infective Activity in Their Dosage Forms and Human Plasma. International Journal of Analytical Chemistry. Available from: [Link]

Sources

- 1. longdom.org [longdom.org]

- 2. General Description of Imidazole_Chemicalbook [chemicalbook.com]

- 3. Page Not Found | Study Prep in Pearson+ [pearson.com]

- 4. sepscience.com [sepscience.com]

- 5. Forced Oxidative Degradation Pathways of the Imidazole Moiety of Daclatasvir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. repositorio.ulisboa.pt [repositorio.ulisboa.pt]

- 8. researchgate.net [researchgate.net]

Technical Support Center: Optimizing the Marckwald Synthesis for N-Aryl Imidazoles

Welcome to the technical support center for the optimization of the Marckwald synthesis, tailored for researchers, scientists, and professionals in drug development. This guide is designed to provide in-depth, actionable insights into maximizing the yield and purity of N-aryl imidazoles. We will move beyond simple procedural lists to explore the underlying chemical principles, offering a robust framework for troubleshooting and protocol optimization.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding the Marckwald synthesis and its application to N-aryl imidazole preparation.

Q1: What is the Marckwald synthesis and why is it used for imidazole synthesis?

The Marckwald synthesis is a classic organic reaction for the formation of the imidazole ring.[1] In its traditional form, it involves the reaction of an α-aminoketone or α-aminoaldehyde with a cyanate, isothiocyanate, or cyanamide to produce a 2-mercaptoimidazole derivative.[2] This intermediate can then be desulfurized to yield the desired imidazole.[2] While modern methods for N-arylation of a pre-formed imidazole ring are now more common, the Marckwald synthesis remains a valuable tool, particularly for creating specific substitution patterns on the imidazole core that might be otherwise difficult to access.

Q2: What are the key reactants in a Marckwald synthesis geared towards N-aryl imidazoles?

To synthesize an N-aryl imidazole via a Marckwald-type strategy, you would typically start with an N-aryl-α-amino ketone. This key intermediate is then reacted with a source of the remaining imidazole ring atoms, such as potassium thiocyanate. The resulting N-aryl-2-thioimidazole can then be desulfurized.

Q3: What are the main challenges in optimizing the yield of the Marckwald synthesis?

The primary challenges in optimizing this synthesis include:

-

Side reactions: Competing reactions can lower the yield of the desired product.

-

Purification difficulties: Separating the target N-aryl imidazole from starting materials, intermediates, and byproducts can be complex.[3]

-

Reaction conditions: The synthesis can be sensitive to temperature, solvent, and catalyst choice.[4]

Q4: Are there more direct methods for synthesizing N-aryl imidazoles?

Yes, numerous modern methods focus on the direct N-arylation of the imidazole ring. These often involve transition metal catalysis, such as copper- or palladium-catalyzed cross-coupling reactions (e.g., Ullmann or Buchwald-Hartwig type reactions).[5][6][7] These methods are often preferred for their broader substrate scope and milder reaction conditions.[5][7] However, understanding the Marckwald synthesis is still valuable for specific applications and for building a comprehensive knowledge of heterocyclic chemistry.

Section 2: Troubleshooting Guide - Common Issues and Solutions

This section provides a detailed, question-and-answer formatted guide to troubleshoot specific problems encountered during the Marckwald synthesis for N-aryl imidazoles.

Problem 1: Low or No Yield of the N-Aryl-2-Thioimidazole Intermediate

Q: I'm not seeing any formation of my N-aryl-2-thioimidazole intermediate. What are the likely causes and how can I fix it?

A: This issue often points to problems with the initial cyclization step. Here’s a systematic approach to troubleshooting:

-

Purity of Starting Materials: Ensure your N-aryl-α-amino ketone is pure. Impurities can interfere with the reaction. Recrystallization or column chromatography of the starting material may be necessary.

-

Reaction Temperature: The reaction may require heating to proceed at an appreciable rate. However, excessive temperatures can lead to decomposition.[8] It is advisable to start at a moderate temperature (e.g., 50-60 °C) and gradually increase it while monitoring the reaction by Thin Layer Chromatography (TLC).[9]

-

Solvent Choice: The polarity of the solvent is crucial. A solvent that allows for the dissolution of both the N-aryl-α-amino ketone and the thiocyanate salt is necessary. A mixture of a polar aprotic solvent like DMF or DMSO with a less polar co-solvent can sometimes be effective.[10]

-

pH of the Reaction Medium: The reaction is often facilitated by mildly acidic conditions, which can be achieved by using the hydrochloride salt of the α-amino ketone or by adding a catalytic amount of a weak acid like acetic acid.

Problem 2: Inefficient Desulfurization of the 2-Thioimidazole Intermediate

Q: My N-aryl-2-thioimidazole intermediate has formed successfully, but the subsequent desulfurization step is giving a low yield of the final N-aryl imidazole. What can I do?

A: Incomplete desulfurization is a common bottleneck. Consider the following optimization strategies:

-

Choice of Desulfurizing Agent:

-

Raney Nickel: This is a classic and often effective reagent. However, its activity can vary. Ensure you are using freshly prepared or highly active Raney Nickel.

-

Oxidative Methods: Reagents like nitric acid or hydrogen peroxide can be used, but they can also lead to unwanted side reactions, such as nitration of the aromatic ring.[11] Careful control of reaction conditions is paramount.

-

Other Reagents: Other methods, such as using iron(III) chloride or other oxidizing agents, have also been reported.

-

-

Reaction Conditions for Desulfurization:

Problem 3: Formation of Significant Byproducts

Q: I'm observing multiple spots on my TLC plate, indicating the formation of several byproducts. How can I improve the selectivity of my reaction?

A: Byproduct formation is a clear indicator that your reaction conditions are not optimal. Here's how to address this:

-

Control of Reaction Temperature: As mentioned earlier, temperature is a critical parameter. Running the reaction at the lowest possible temperature that still allows for a reasonable reaction rate can often minimize the formation of side products.[13][14]

-

Stoichiometry of Reactants: Carefully control the molar ratios of your reactants. An excess of one reactant may lead to the formation of undesired products. A 1:1 stoichiometry of the N-aryl-α-amino ketone and the thiocyanate is a good starting point.

-

Atmosphere: For some sensitive substrates, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Section 3: Detailed Experimental Protocols

This section provides a generalized, step-by-step protocol for the Marckwald synthesis of an N-aryl imidazole, which should be adapted and optimized for specific substrates.

Protocol 1: Synthesis of N-Aryl-2-Thioimidazole Intermediate

-

Reactant Preparation: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve the N-aryl-α-amino ketone hydrochloride (1.0 eq.) in a suitable solvent (e.g., ethanol or a mixture of ethanol and water).

-

Addition of Thiocyanate: Add potassium thiocyanate (1.1 eq.) to the solution.

-

Reaction: Heat the reaction mixture to reflux (or the desired temperature) and monitor the progress by TLC. The reaction time can vary from a few hours to overnight.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. If a precipitate forms, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

-

Purification: The crude N-aryl-2-thioimidazole can be purified by recrystallization from a suitable solvent (e.g., ethanol).[3]

Protocol 2: Desulfurization to N-Aryl Imidazole

-

Reactant Preparation: In a round-bottom flask, suspend the purified N-aryl-2-thioimidazole (1.0 eq.) in a solvent such as ethanol.

-

Addition of Desulfurizing Agent: Add the chosen desulfurizing agent (e.g., an excess of active Raney Nickel) to the suspension.

-

Reaction: Heat the mixture to reflux and monitor the reaction by TLC until the starting material is consumed.

-

Workup: After completion, cool the reaction mixture and filter it through a pad of Celite to remove the solid desulfurizing agent. Wash the filter cake with the reaction solvent.

-

Purification: Remove the solvent from the filtrate under reduced pressure. The resulting crude N-aryl imidazole can be purified by column chromatography on silica gel or by recrystallization.[15]

Section 4: Data Presentation and Visualization

Table 1: Troubleshooting Summary for Low Yield in Marckwald Synthesis

| Problem | Potential Cause | Recommended Solution |

| Low Intermediate Yield | Impure starting materials | Purify N-aryl-α-amino ketone by recrystallization or chromatography. |

| Suboptimal temperature | Optimize reaction temperature; start moderate and increase gradually.[8] | |

| Incorrect solvent | Use a solvent or solvent mixture that dissolves all reactants. | |

| Improper pH | Use the hydrochloride salt of the amine or add catalytic acid. | |

| Inefficient Desulfurization | Inactive desulfurizing agent | Use fresh, highly active Raney Nickel. |

| Harsh reaction conditions | Explore milder oxidative desulfurization methods with caution. | |

| Suboptimal temperature/time | Optimize reflux time and monitor closely with TLC.[9] | |

| Byproduct Formation | Temperature too high | Run the reaction at the lowest effective temperature.[14] |

| Incorrect stoichiometry | Use a 1:1 molar ratio of reactants as a starting point. | |

| Air sensitivity | Conduct the reaction under an inert atmosphere. |

Diagram 1: Troubleshooting Workflow for Marckwald Synthesis Optimization

Caption: A decision-making flowchart for troubleshooting low yields in the Marckwald synthesis of N-aryl imidazoles.

Section 5: Concluding Remarks and Best Practices

Optimizing the Marckwald synthesis for N-aryl imidazoles requires a systematic and logical approach.[16][17] By carefully considering each step of the reaction, from the purity of the starting materials to the conditions of the final desulfurization, significant improvements in yield and purity can be achieved. Remember to:

-

Always monitor your reactions: TLC is an invaluable tool for tracking the progress of your synthesis and identifying the formation of byproducts.[18]

-

Start with small-scale optimizations: Before committing to a large-scale reaction, perform small-scale experiments to identify the optimal conditions.[19]

-

Keep detailed records: Accurate and thorough note-keeping is essential for reproducible results and for learning from both successful and unsuccessful experiments.

While modern cross-coupling methodologies often provide a more direct route to N-aryl imidazoles, a solid understanding and ability to optimize classic reactions like the Marckwald synthesis remain a hallmark of a proficient synthetic chemist.

References

-

Ananthu, S., Aneeja, T., & Anilkumar, G. (2021). N-Arylation of Imidazoles: An Overview. ChemistrySelect, 6(29), 7353-7373. Available from: [Link]

-

Boruwa, J., Gogoi, N., Saikia, P. P., & Boruah, R. C. (2006). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Organic Letters, 8(23), 5393–5396. Available from: [Link]

-

Chavan, S. P., & Pasupathy, K. (2009). Synthetic Emergence in N-Arylimidazoles: A Review. Synthetic Communications, 39(16), 2811-2843. Available from: [Link]

- Debus, H. (1858). Ueber die Einwirkung des Ammoniaks auf Glyoxal. Annalen der Chemie und Pharmacie, 107(2), 199-208.

- Grimmett, M. R. (1997). Imidazole and Benzimidazole Synthesis. Academic Press.

- Kuhn, N., Henkel, G., & Kreutzberg, J. (1991). Synthese und Reaktionen von 1,2,4,5-Tetramethylimidazol; die Kristallstruktur von Pentamethylimidazoliumiodid. Zeitschrift für Naturforschung B, 46(12), 1706-1712.

- Li, J. J. (2009). Name Reactions in Heterocyclic Chemistry II. John Wiley & Sons.

- Lide, D. R. (Ed.). (2004). CRC Handbook of Chemistry and Physics (85th ed.). CRC Press.

- Marckwald, W. (1892). Ueber die Synthese von Thioimidazolen. Berichte der deutschen chemischen Gesellschaft, 25(2), 2354-2373.

- Pozharskii, A. F., Soldatenkov, A. T., & Katritzky, A. R. (1997). Heterocycles in Life and Society. John Wiley & Sons.

- Sundberg, R. J. (2007). The Chemistry of Heterocyclic Compounds, Indoles. John Wiley & Sons.

- Taylor, E. C., & Wipf, P. (2001). The Chemistry of Heterocyclic Compounds, The Chemistry of Heterocyclic Compounds: Imidazoles, Part 2. John Wiley & Sons.

- Trost, B. M., & Fleming, I. (Eds.). (1991). Comprehensive Organic Synthesis. Pergamon Press.

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.

- Weissermel, K., & Arpe, H.-J. (2003). Industrial Organic Chemistry. Wiley-VCH.

-

Reaction Conditions Optimization: The Current State. (2023). PRISM BioLab. Available from: [Link]

-

Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization. (2022). ACS Central Science. Available from: [Link]

-

Temperature effects during Ostwald ripening. (2018). ResearchGate. Available from: [Link]

-

A novel green and efficient heterogeneous acid catalyst for the one-pot synthesis of benzopyrazine-aminoimidazole hybrids with antiproliferative potential. (2024). Scientific Reports. Available from: [Link]

-

Accelerated Chemical Reaction Optimization using Multi-Task Learning. (2023). ChemRxiv. Available from: [Link]

-

Construction of an autocatalytic reaction cycle in neutral medium for synthesis of life-sustaining sugars. (2020). Communications Biology. Available from: [Link]

-

Optimising a Buchwald-Hartwig amination using the ChemSpeed. (n.d.). University of Nottingham. Available from: [Link]

-

Effect of Temperature on Flavor Compounds and Sensory Characteristics of Maillard Reaction Products Derived from Mushroom Hydrolysate. (2018). Molecules. Available from: [Link]

-

Optimized Synthesis of New N-Mustards Based on 2-Mercaptobenzoxazole Derivatives with Antitumor Activity. (2020). Molecules. Available from: [Link]

-

Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization. (2018). Molecules. Available from: [Link]

-

Effect of Temperature Cycling on Ostwald Ripening. (2018). Crystal Growth & Design. Available from: [Link]

-

Deconvoluting low yield from weak potency in direct-to-biology workflows with machine learning. (2023). RSC Chemical Biology. Available from: [Link]

-

Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives. (2024). Molecules. Available from: [Link]

-

Optimization of the synthesis of 5-amino-1,2,4-triazol-3-ylacetic acid and bis(5-amino-1,2,4-triazol-3-yl)methane. (2002). ResearchGate. Available from: [Link]

Sources

- 1. Synthesis, Reactions and Medicinal Uses of Imidazole | Pharmaguideline [pharmaguideline.com]

- 2. researchgate.net [researchgate.net]

- 3. EP0856344A1 - Process for purifying imidazoles and imidazol-based agents by crystallisation - Google Patents [patents.google.com]

- 4. Reaction Conditions Optimization: The Current State - PRISM BioLab [prismbiolab.com]

- 5. Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib - PMC [pmc.ncbi.nlm.nih.gov]

- 6. connectjournals.com [connectjournals.com]

- 7. Synthesis of substituted N-heterocycles by N-arylation [organic-chemistry.org]

- 8. mdpi.com [mdpi.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. biomedres.us [biomedres.us]

- 11. wjpsonline.com [wjpsonline.com]

- 12. Studies on the Radziszewski Reaction—Synthesis and Characterization of New Imidazole Derivatives [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Effect of Temperature Cycling on Ostwald Ripening - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Facile Synthesis of Benzimidazoles via N-Arylamidoxime Cyclization - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Optimization of chemical synthesis with heuristic algorithms - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 17. Exploring Optimal Reaction Conditions Guided by Graph Neural Networks and Bayesian Optimization - PMC [pmc.ncbi.nlm.nih.gov]

- 18. researchgate.net [researchgate.net]

- 19. bristol.ac.uk [bristol.ac.uk]